(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
Description
(2,4-Dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate is a synthetic organic compound characterized by its stereospecific (2S)-configuration and a unique combination of functional groups:
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4S/c1-13(18(22)25-12-15-7-8-16(19)11-17(15)20)21-26(23,24)10-9-14-5-3-2-4-6-14/h2-11,13,21H,12H2,1H3/b10-9+/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDSENNWHWWQNF-LXKVQUBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate, also known by its IUPAC name, is a chemical compound with significant biological activity. Its molecular formula is , and it has garnered attention in various fields of research due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a propanoate moiety, which is further substituted with a sulfonylamino group. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.3 g/mol |
| Purity | Typically 95% |
The compound's structure indicates potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.
Research into the biological activity of this compound suggests that it may function as a modulator of various biological pathways. Preliminary studies indicate that it could interact with specific receptors or enzymes involved in metabolic processes.
- Enzyme Inhibition : The sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating possible antimicrobial activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that related sulfonamide compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties, warranting further investigation into its spectrum of activity against specific pathogens .
- Cytotoxicity Studies : In vitro assays have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, sulfonamide derivatives were tested against various cancer cell lines, showing dose-dependent cytotoxic effects . This opens avenues for exploring the anticancer potential of the compound .
- GPCR Modulation : Recent research has focused on allosteric modulators of G-protein coupled receptors (GPCRs). Compounds structurally similar to this compound have been identified as promising candidates for modulating GPCR-related pathways, which are crucial in numerous CNS disorders .
Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Group Analogies
(2S)-2-Aminopropanoate Derivatives
Key Observations :
- The target compound shares the (2S)-2-aminopropanoate backbone with fenpicoxamid, a Qi-site inhibitor of mitochondrial complex III in fungi . However, its styrenylsulfonylamino group differs from fenpicoxamid’s pyridine-carbonyl substituent, which may alter binding affinity or spectrum .
Dichlorophenyl-Containing Compounds
Key Observations :
- The 2,4-dichlorophenyl group is prevalent in fungicides like propiconazole (triazole class) and diclocymet, enhancing interactions with fungal enzyme targets (e.g., CYP51 or Complex III) .
- The target compound’s ester linkage may improve systemic mobility compared to triazoles, which rely on nitrogen-based coordination .
Sulfonylamino-Containing Compounds
Key Observations :
- However, the styrenyl group’s rigidity may restrict conformational flexibility compared to QJJ’s fused-ring system .
Physicochemical Properties (Inferred)
| Property | Target Compound | Fenpicoxamid | Diclofop-methyl |
|---|---|---|---|
| Molecular Weight | ~437 g/mol | 481.5 g/mol | 353.2 g/mol |
| LogP (Lipophilicity) | High (dichlorophenyl) | Moderate | High |
| Solubility | Low (ester linkage) | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
